5-Bromo-2-methoxy-3-methylaniline
Overview
Description
Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene derivatives synthesized from compounds related to 5-Bromo-2-methoxy-3-methylaniline have been utilized as corrosion inhibitors for metals in acidic environments. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline was synthesized and demonstrated as an effective corrosion inhibitor for zinc in hydrochloric acid solutions, showcasing its potential in materials protection and maintenance (Noora Assad et al., 2015).
Antiviral Research
In pharmaceutical research, 5-Substituted derivatives, similar in structure to this compound, have been explored for their antiviral activities. These studies have found that certain derivatives can inhibit retrovirus replication in cell cultures, highlighting the compound's relevance in developing new antiviral drugs (D. Hocková et al., 2003).
Photosensitizers for Photodynamic Therapy
The compound has also found applications in photodynamic therapy (PDT) for cancer treatment. Derivatives of this compound have been incorporated into new zinc phthalocyanines with high singlet oxygen quantum yields, which are crucial for effective PDT. These compounds show potential as Type II photosensitizers, offering a promising avenue for cancer therapy development (M. Pişkin et al., 2020).
Synthesis of Quinoline Derivatives
Quinoline derivatives carrying 1,2,3-triazole moieties, synthesized from precursors like this compound, have shown significant antimicrobial activities. This underscores their importance in the development of new antibacterial and antifungal agents, contributing to the fight against resistant strains of pathogens (K D Thomas et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNADMDVPWJECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716793 | |
Record name | 5-Bromo-2-methoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-84-8 | |
Record name | 5-Bromo-2-methoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.